Cas no 79477-86-4 (2-(2-Fluorophenyl)-2-oxoacetic acid)

2-(2-Fluorophenyl)-2-oxoacetic acid structure
79477-86-4 structure
Product Name:2-(2-Fluorophenyl)-2-oxoacetic acid
CAS No:79477-86-4
MF:C8H5FO3
MW:168.121906042099
MDL:MFCD06739153
CID:555212
PubChem ID:19010931
Update Time:2024-10-27

2-(2-Fluorophenyl)-2-oxoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Fluorophenyl)-2-oxoacetic acid
    • (2-FLUORO-PHENYL)-OXO-ACETIC ACID
    • (2-Fluorophenyl)-oxoacetic acid
    • 2-Fluorophenylglyoxylic acid
    • Benzeneacetic acid,2-fluoro-a-oxo-
    • A9913
    • FT-0682403
    • 2-(2-Fluorophenyl)-2-oxo-acetic acid
    • CS-0341015
    • BB 0261704
    • 2-(2-Fluorophenyl)-2-oxoaceticacid
    • DTXSID00597369
    • (2-fluorophenyl)(oxo)acetic acid
    • MFCD06739153
    • AKOS006228130
    • AB28722
    • AB7290
    • SCHEMBL6002438
    • 79477-86-4
    • (2-Fluorophenyl)-oxoacetic acid;
    • 2-Fluorobenzoylformic acid
    • AS-44829
    • 2-Fluoro-α-oxobenzeneacetic acid (ACI)
    • (2-Fluorobenzoyl)formic acid
    • DB-075597
    • MDL: MFCD06739153
    • Inchi: 1S/C8H5FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12)
    • InChI Key: NNBNIEJYCZQNEK-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C(F)=CC=CC=1)=O)O

Computed Properties

  • Exact Mass: 168.02200
  • Monoisotopic Mass: 168.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.4A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 271.7±32.0 °C at 760 mmHg
  • Flash Point: 118.1±25.1 °C
  • Refractive Index: 1.544
  • PSA: 54.37000
  • LogP: 1.09300
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(2-Fluorophenyl)-2-oxoacetic acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(2-Fluorophenyl)-2-oxoacetic acid Pricemore >>

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2-(2-Fluorophenyl)-2-oxoacetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Enantio- and chemoselective Bronsted-acid/Mg(nBu)2 catalysed reduction of α-keto esters with catecholborane
Enders, Dieter; Stoeckel, Bianca A.; Rembiak, Andreas, Chemical Communications (Cambridge, 2014, 50(34), 4489-4491

Production Method 2

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5, rt
Reference
Visible-light-mediated metal-free decarboxylative acylation of electron-deficient quinolines using α-ketoacids under ambient air
Zheng, Zhongqi; Wu, Yongdi; Lu, Xuelian; Zhang, Fang-Lin; Qi, Mei-Fang; et al, Tetrahedron, 2022, 112,

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Selenium dioxide
Reference
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Oxygen ,  2-Hydroxy-2-azatricyclo[3.3.1.13,7]decane Solvents: Acetonitrile ;  0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis of unprotected 2-arylglycines by transamination of arylglyoxylic acids with 2-(2-chlorophenyl)glycine
Inada, Haruki; Shibuya, Masatoshi ; Yamamoto, Yoshihiko, Journal of Organic Chemistry, 2020, 85(17), 11047-11059

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Chemo- and enantioselective Bronsted acid-catalyzed reduction of α-imino esters with catecholborane
Enders, Dieter; Rembiak, Andreas; Stoeckel, Bianca Anne, Advanced Synthesis & Catalysis, 2013, 355(10), 1937-1942

Production Method 6

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Reference
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Production Method 7

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Reference
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Production Method 8

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
Reference
Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Li, Jian ; Lu, Xue-Chen; Xu, Yue; Wen, Jin-Xia; Hou, Guo-Quan; et al, Organic Letters, 2020, 22(24), 9621-9626

Production Method 9

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Reference
Palladium-Catalyzed Primary Amine-Directed Decarboxylative Annulation of α-Oxocarboxylic Acids: Access to Indolo[1,2-a]quinazolines
Jiang, Guangbin; Wang, Shoucai; Zhang, Jun; Yu, Jianwen; Zhang, Ziang; et al, Advanced Synthesis & Catalysis, 2019, 361(8), 1798-1802

Production Method 10

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Reference
Elemental Sulfur Participates in the Decarboxylative Coupling of Oxidized 2-Aminophenol and Phenylglyoxylic Acid
Yuan, Xinglong; Liu, Yafeng; Qin, Mingda; Yang, Xueying; Chen, Baohua, ChemistrySelect, 2018, 3(20), 5541-5543

Production Method 11

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Reference
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

2-(2-Fluorophenyl)-2-oxoacetic acid Raw materials

2-(2-Fluorophenyl)-2-oxoacetic acid Preparation Products

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